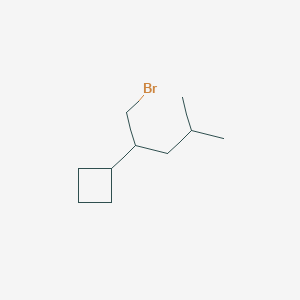
(1-Bromo-4-methylpentan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-4-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Br. It is a cyclobutane derivative with a bromine atom and a methylpentyl group attached to the cyclobutane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-4-methylpentan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpentan-2-ylcyclobutane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity, and safety measures are implemented to handle the hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-4-methylpentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of alkenes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH₂) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes are the major products.
Reduction: The major product is the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-4-methylpentan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of (1-Bromo-4-methylpentan-2-yl)cyclobutane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Chloro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodo-4-methylpentan-2-yl)cyclobutane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1-Bromo-4-methylpentan-2-yl)cyclobutane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing properties also influence the compound’s reactivity and stability in various chemical reactions.
Eigenschaften
Molekularformel |
C10H19Br |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
(1-bromo-4-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-8(2)6-10(7-11)9-4-3-5-9/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
UZXVPQLZIZFIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CBr)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
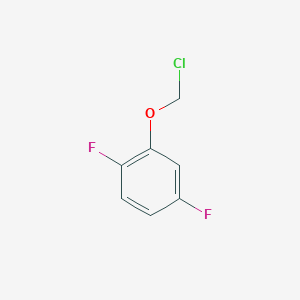
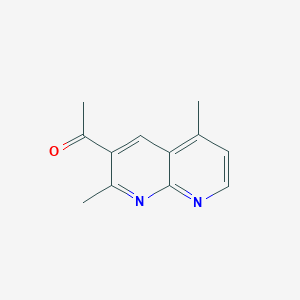
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
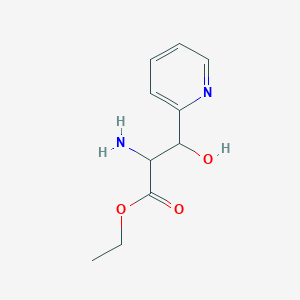
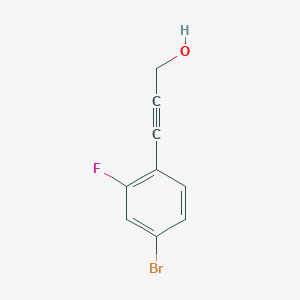

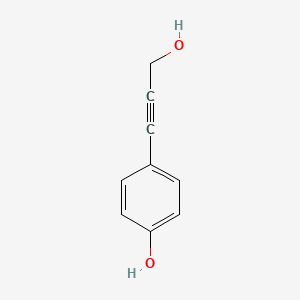
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)


